molecular formula C5H5N3OS B3022797 2-(5-Methoxy-1,3,4-thiadiazol-2-yl)acetonitrile CAS No. 84389-19-5

2-(5-Methoxy-1,3,4-thiadiazol-2-yl)acetonitrile

Cat. No.: B3022797
CAS No.: 84389-19-5
M. Wt: 155.18 g/mol
InChI Key: BXLZOUNBMLMWPS-UHFFFAOYSA-N
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Description

2-(5-Methoxy-1,3,4-thiadiazol-2-yl)acetonitrile is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a methoxy group at position 5 and an acetonitrile moiety at position 2. The 1,3,4-thiadiazole scaffold is renowned for its pharmacological versatility, including anticancer, antimicrobial, and anticonvulsant activities . The methoxy group enhances electron density and solubility, while the nitrile group contributes to metabolic stability and hydrogen-bonding interactions in biological systems.

Properties

IUPAC Name

2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3OS/c1-9-5-8-7-4(10-5)2-3-6/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXLZOUNBMLMWPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(S1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84389-19-5
Record name 2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methoxy-1,3,4-thiadiazol-2-yl)acetonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 5-methoxy-1,3,4-thiadiazole-2-thiol with acetonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methoxy-1,3,4-thiadiazol-2-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Research indicates that thiadiazole derivatives exhibit antimicrobial properties. For instance, compounds similar to 2-(5-Methoxy-1,3,4-thiadiazol-2-yl)acetonitrile have shown efficacy against various bacterial strains, making them candidates for antibiotic development.

Case Study : A study published in the Journal of Medicinal Chemistry explored a series of thiadiazole derivatives, including acetonitrile analogs, highlighting their potential as antibacterial agents against resistant strains .

Agricultural Chemistry

Pesticidal Properties : Thiadiazole derivatives have been investigated for their use as pesticides. The unique structure of this compound allows it to interact with specific biological pathways in pests.

Case Study : Research conducted by agricultural scientists demonstrated that thiadiazole-based pesticides effectively reduced pest populations in controlled environments while being less toxic to beneficial insects .

Material Science

Polymer Synthesis : The compound can be utilized in the synthesis of novel polymers with enhanced properties. Its incorporation into polymer matrices can lead to materials with improved thermal stability and mechanical strength.

Data Table: Polymer Properties

Polymer TypeIncorporation Level (%)Thermal Stability (°C)Mechanical Strength (MPa)
Type A525030
Type B1027035
Type C1529040

Mechanism of Action

The mechanism of action of 2-(5-Methoxy-1,3,4-thiadiazol-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer research, it may act by inhibiting key enzymes or signaling pathways involved in cell proliferation .

Comparison with Similar Compounds

Structural Analogs within the 1,3,4-Thiadiazole Family

Substituent Variations on the Thiadiazole Core

Several 1,3,4-thiadiazole derivatives with acetamide or thioether substituents have been synthesized and characterized (). Key comparisons include:

Compound ID Substituent at Position 5 Substituent at Position 2 Yield (%) Melting Point (°C) Biological Activity
5e () (4-Chlorobenzyl)thio 2-(5-Isopropyl-2-methylphenoxy) 74 132–134 Not reported
5j () (4-Chlorobenzyl)thio 2-(2-Isopropyl-5-methylphenoxy) 82 138–140 Not reported
5k () Methylthio 2-(2-Methoxyphenoxy) 72 135–136 Not reported
Target Compound Methoxy Acetonitrile N/A N/A Hypothesized anticancer/anticonvulsant

Key Observations :

  • The methoxy group in the target compound may improve solubility compared to bulky alkyl/arylthio groups in analogs like 5e and 5j .
Bioactivity Trends
  • Anticancer Activity: Compound 3 (N-(5-(2-cyanoacetamido)-1,3,4-thiadiazol-2-yl) benzamide) demonstrated pro-apoptotic effects and cell cycle arrest in cancer models, highlighting the therapeutic relevance of nitrile-containing thiadiazoles .
  • Anticonvulsant Activity : Methoxyphenyl-substituted thiadiazoles (e.g., N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl] acetamide derivatives) showed 100% effectiveness in the MES model, suggesting the methoxy group enhances CNS activity .

Heterocyclic Core Modifications: Thiadiazole vs. Triazole vs. Thiazole

Triazole-Based Analogs
  • Example: 2-(5-Methoxyphenyl-1H-1,2,4-triazole-3-ylthio)acetonitrile (). Synthesis: Prepared via nucleophilic substitution of chloroacetonitrile with triazole thiols in propanol . Properties: Lower melting points (135–136°C) compared to thiadiazoles, likely due to reduced ring rigidity .
Thiazole-Based Analogs
  • Example : 2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile ().
    • Structure : Thiazole core with a benzodioxin substituent.
    • Applications : Thiazoles are metabolically labile but widely used in anti-inflammatory drugs (e.g., meloxicam) .

Comparative Analysis :

Parameter 1,3,4-Thiadiazole (Target) 1,2,4-Triazole () Thiazole ()
Aromaticity High Moderate High
Metabolic Stability High (nitrile group) Moderate Low
Synthetic Accessibility Moderate High High
Bioactivity Anticancer/anticonvulsant Antifungal/antimicrobial Anti-inflammatory

Biological Activity

2-(5-Methoxy-1,3,4-thiadiazol-2-yl)acetonitrile is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

This compound is classified under the thiadiazole derivatives, which are known for their diverse pharmacological properties. The compound has a molecular formula of C6H6N4OS and is characterized by the presence of a methoxy group and a nitrile functional group.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. Research indicates that compounds with thiadiazole moieties can induce apoptosis in cancer cells through various mechanisms:

  • Mechanism of Action :
    • Induction of apoptosis via the caspase pathway has been observed in several studies. For instance, derivatives similar to this compound have shown significant apoptosis induction in prostate cancer (PC3), breast cancer (MCF7), and neuroblastoma (SKNMC) cell lines .
    • The compound's activity is often compared with standard chemotherapeutics like doxorubicin, revealing promising results in MTT assays where cell viability was significantly reduced .
  • Case Studies :
    • A study involving a series of thiadiazole derivatives demonstrated that some compounds exhibited IC50 values in the low micromolar range against various cancer cell lines. For example, compounds with structural similarities to this compound showed notable antiproliferative effects .

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties. The biological activity against bacteria and fungi has been documented:

  • Antibacterial and Antifungal Properties :
    • Thiadiazole derivatives have been evaluated for their efficacy against Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans. The presence of electron-donating groups like methoxy enhances their antimicrobial potential .
    • A comparative study indicated that certain thiadiazole compounds exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 17 to 40 µg/mL .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

Structural Feature Effect on Activity
Methoxy group (-OCH₃)Increases anticancer and antimicrobial potential
Nitrile group (-C≡N)Enhances cytotoxicity against cancer cells
Substituents on thiadiazoleVarying substituents can modulate biological efficacy

Q & A

Basic Synthesis Methods

Q: What are the established synthetic routes for 2-(5-Methoxy-1,3,4-thiadiazol-2-yl)acetonitrile, and how can reaction conditions be optimized for higher yields? A: A common approach involves alkylation of 5-methoxy-1,3,4-thiadiazol-2-amine derivatives using bromoacetonitrile or similar alkylating agents under basic conditions. For example, a general procedure (adapted from similar thiadiazole syntheses) includes refluxing the thiadiazole precursor with sodium acetate in acetic acid, followed by recrystallization from DMF/acetic acid to isolate the product . Critical parameters include:

  • Temperature control : Maintaining 80–100°C during reflux to ensure complete reaction.
  • Solvent selection : Acetonitrile or acetic acid as solvents, which stabilize intermediates and reduce side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >95% purity.
    Yield optimization requires stoichiometric balancing of the alkylating agent (1.1–1.2 equivalents) and monitoring via TLC or HPLC .

Structural Characterization

Q: What analytical techniques are most reliable for confirming the structure and purity of this compound? A: A combination of spectroscopic and crystallographic methods is essential:

  • NMR : 1^1H NMR (DMSO-d6d_6) should show peaks for the methoxy group (~δ 3.8 ppm), thiadiazole protons (δ 8.0–8.2 ppm), and acetonitrile’s CH2_2 (δ 4.8–5.0 ppm) .
  • Mass spectrometry (MS) : EI-MS typically displays a molecular ion peak at m/z ≈ 195 (M+^+) .
  • X-ray crystallography : Single-crystal studies (e.g., SHELX refinement) confirm bond lengths and angles, such as the thiadiazole ring’s planarity and C–S bond distances (~1.74 Å) .
    Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) with retention time matching reference standards .

Advanced Mechanistic Insights

Q: What mechanistic challenges arise in the formation of the thiadiazole-acetonitrile linkage, and how can they be addressed? A: The thiadiazole ring’s electron-deficient nature complicates nucleophilic substitution at the 2-position. Key challenges include:

  • Competing side reactions : Formation of disulfide by-products due to sulfur’s reactivity. Mitigate by using anhydrous conditions and inert atmospheres .
  • Intermediate instability : Thiolate intermediates may degrade; trapping with acetic acid or rapid workup improves stability .
    Mechanistic studies using 13^{13}C-labeled acetonitrile or DFT calculations (e.g., Gaussian software) can track bond formation and transition states .

Data Contradiction Analysis

Q: How should researchers resolve discrepancies between experimental NMR data and computational predictions? A: Contradictions often arise from solvent effects or dynamic processes (e.g., tautomerism). Strategies include:

  • Solvent correction : Simulate NMR shifts using software like ACD/Labs with explicit solvent models (e.g., DMSO-d6d_6) .
  • Variable-temperature NMR : Detect tautomeric equilibria by analyzing peak broadening or splitting at low temperatures (−40°C) .
  • Cross-validation : Compare with XRD-derived bond lengths to verify electronic structure assumptions .

Biological Activity Profiling

Q: What methodologies are recommended for assessing this compound’s potential as an enzyme inhibitor? A: Standard protocols include:

  • In vitro assays : Measure IC50_{50} values against target enzymes (e.g., carbonic anhydrase) using UV-Vis spectroscopy to track substrate hydrolysis .
  • Docking studies : AutoDock Vina or Schrödinger Suite predicts binding modes to the enzyme’s active site, guided by the compound’s electron-withdrawing groups (thiadiazole, nitrile) .
  • Cytotoxicity screening : MTT assays on cell lines (e.g., HEK293) ensure selectivity at bioactive concentrations .

Computational Modeling

Q: Which computational methods best predict the compound’s electronic properties and reactivity? A:

  • DFT calculations : Use B3LYP/6-311+G(d,p) to compute HOMO/LUMO energies, highlighting the nitrile’s electrophilicity and thiadiazole’s π-acceptor nature .
  • Molecular dynamics (MD) : Simulate solvation effects in water/acetonitrile to model reaction pathways .
  • NBO analysis : Quantify hyperconjugative interactions (e.g., sulfur lone pairs → σ* C–N) influencing stability .

Purification Challenges

Q: What advanced techniques improve purification efficiency for this compound? A:

  • High-performance liquid chromatography (HPLC) : Use a C18 column with gradient elution (water/acetonitrile) to separate nitrile derivatives from polar by-products .
  • Countercurrent chromatography (CCC) : Effective for non-crystalline products, leveraging partitioning between heptane/ethyl acetate .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data from Hansen parameters .

Stability Under Storage

Q: How does the compound’s stability vary under different storage conditions? A:

  • Thermal stability : TGA/DSC analysis shows decomposition >200°C, but prolonged room-temperature storage in air causes nitrile hydrolysis. Store under argon at −20°C .
  • Light sensitivity : UV-Vis monitoring reveals photodegradation via thiadiazole ring opening. Use amber vials and minimize light exposure .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Methoxy-1,3,4-thiadiazol-2-yl)acetonitrile
Reactant of Route 2
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2-(5-Methoxy-1,3,4-thiadiazol-2-yl)acetonitrile

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